molecular formula C12H22N2O2 B11940946 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione CAS No. 22264-19-3

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione

Cat. No.: B11940946
CAS No.: 22264-19-3
M. Wt: 226.32 g/mol
InChI Key: WKDHKHBYZQXXLA-UHFFFAOYSA-N
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Description

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione is a heterocyclic organic compound with the molecular formula C12H22N2O2. This compound is part of the pyridazine family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dioxo derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of nucleophiles like amines and alcohols under mild to moderate temperatures.

Major Products

The major products formed from these reactions include dioxo derivatives, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione involves its interaction with various molecular targets and pathways. It is known to form adsorption complexes with polymer-bound sulfonate ions and counterions of cation exchangers . This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di-sec-butyltetrahydropyridazine-3,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with ion-exchange resins and its diverse range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

22264-19-3

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1,2-di(butan-2-yl)diazinane-3,6-dione

InChI

InChI=1S/C12H22N2O2/c1-5-9(3)13-11(15)7-8-12(16)14(13)10(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

WKDHKHBYZQXXLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)CCC(=O)N1C(C)CC

Origin of Product

United States

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